molecular formula C12H6Cl4N4 B13759654 3,3'-Dichloro(1,1'-biphenyl)-4,4'-bis(diazonium) dichloride CAS No. 49744-39-0

3,3'-Dichloro(1,1'-biphenyl)-4,4'-bis(diazonium) dichloride

Cat. No.: B13759654
CAS No.: 49744-39-0
M. Wt: 348.0 g/mol
InChI Key: PMBWKJDBKHIXQH-UHFFFAOYSA-L
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Description

3,3’-Dichloro(1,1’-biphenyl)-4,4’-bis(diazonium) dichloride is a diazonium salt derived from 3,3’-dichloro-4,4’-diaminobiphenyl. This compound is known for its applications in organic synthesis, particularly in the preparation of azo dyes and pigments. The presence of diazonium groups makes it highly reactive and useful in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Dichloro(1,1’-biphenyl)-4,4’-bis(diazonium) dichloride typically involves the diazotization of 3,3’-dichloro-4,4’-diaminobiphenyl. The process can be summarized as follows:

    Starting Material: 3,3’-dichloro-4,4’-diaminobiphenyl.

    Diazotization: The diamine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.

Industrial Production Methods

In an industrial setting, the diazotization process is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to prevent decomposition of the diazonium salt, which is sensitive to temperature and pH.

Chemical Reactions Analysis

Types of Reactions

3,3’-Dichloro(1,1’-biphenyl)-4,4’-bis(diazonium) dichloride undergoes several types of reactions, including:

    Coupling Reactions: It reacts with phenols and aromatic amines to form azo compounds.

    Substitution Reactions: The diazonium groups can be replaced by other nucleophiles such as halides, cyanides, and hydroxides.

Common Reagents and Conditions

    Coupling Reactions: Typically carried out in an alkaline medium using sodium hydroxide or sodium carbonate.

    Substitution Reactions: Conducted in the presence of copper(I) salts (Sandmeyer reaction) or other catalysts.

Major Products

    Azo Dyes: Formed by coupling with phenols or aromatic amines.

    Substituted Biphenyls: Formed by substitution reactions with various nucleophiles.

Scientific Research Applications

3,3’-Dichloro(1,1’-biphenyl)-4,4’-bis(diazonium) dichloride has several applications in scientific research:

    Chemistry: Used in the synthesis of azo dyes and pigments.

    Biology: Employed in labeling and detection techniques due to its ability to form colored compounds.

    Medicine: Investigated for its potential use in drug development and diagnostic assays.

    Industry: Utilized in the production of dyes, pigments, and other organic compounds.

Mechanism of Action

The mechanism of action of 3,3’-Dichloro(1,1’-biphenyl)-4,4’-bis(diazonium) dichloride involves the formation of reactive intermediates that can undergo coupling or substitution reactions. The diazonium groups are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity is harnessed in various synthetic applications to form new carbon-nitrogen bonds.

Comparison with Similar Compounds

Similar Compounds

    3,3’-Dichloro-4,4’-diaminobiphenyl: The precursor to the diazonium salt.

    4,4’-Diaminodiphenylmethane: Another diamine used in similar applications.

    3,3’-Dimethyl-4,4’-diaminodiphenylmethane: Used as a curing agent in polymer production.

Uniqueness

3,3’-Dichloro(1,1’-biphenyl)-4,4’-bis(diazonium) dichloride is unique due to the presence of both diazonium and chloro groups, which enhance its reactivity and versatility in synthetic applications. The chloro groups also influence the electronic properties of the compound, making it distinct from other diazonium salts.

Properties

CAS No.

49744-39-0

Molecular Formula

C12H6Cl4N4

Molecular Weight

348.0 g/mol

IUPAC Name

2-chloro-4-(3-chloro-4-diazoniophenyl)benzenediazonium;dichloride

InChI

InChI=1S/C12H6Cl2N4.2ClH/c13-9-5-7(1-3-11(9)17-15)8-2-4-12(18-16)10(14)6-8;;/h1-6H;2*1H/q+2;;/p-2

InChI Key

PMBWKJDBKHIXQH-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)[N+]#N)Cl)Cl)[N+]#N.[Cl-].[Cl-]

Origin of Product

United States

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